inhibitors

  • Paprotrain
    • Cat. No.:
    • B1662342
    • CAS No.:
    • Molecular Formula:
    • C16H11N3
    • Molecular Weight:
    • 245.28 g/mol
    Description
    Selective cell-permeable MKLP-2 inhibitor. Reversible ATP-noncompetitive ATPase inhibitor (IC50 values are 1.35 and 0.83 µM for basal and microtubule-stimulated activity respectively). Inhibits Aurora B. Induces...
  • Saquinavir Mesylate
    • Cat. No.:
    • B1662469
    • CAS No.:
    • 149845-06-7
    • Molecular Formula:
    • C39H54N6O8S
    • Molecular Weight:
    • 766.9 g/mol
    Description
    Saquinavir mesylate is an organic molecular entity.
    Saquinavir Mesylate is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
    SAQUINAVIR MESYLA...
  • Nalfurafine hydrochloride
    • Cat. No.:
    • B1663626
    • CAS No.:
    • 152658-17-8
    • Molecular Formula:
    • C28H33ClN2O5
    • Molecular Weight:
    • 513.0 g/mol
    Description
    Nalfurafine hydrochloride is a selective kappa-opioid agonist[][]. It has been the subject of scientific research for its potential in treating pruritus, a severe itching condition[][].

    Nalfurafine hydrochloride has also been studied for its effects on hepatic pruritus in patients with chronic liver disease[]. The antipruritic effects of nalfurafine hydrochloride were observed within the first 7 days of treatment, and these effects persisted for the 52-week treatment period[].

    In terms of its metabolism, among cytochrome P-450 (CYP) isoforms, CYP3A4 is the major isoform involved in metabolic decyclopropylmethylation of nalfurafine hydrochloride[]. It was found to be a substrate for P-glycoprotein (P-gp), but had no inhibitory effects on P-gp-mediated transport[].

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    Nalfurafine hydrochloride is a selective kappa-opioid agonist[

  • Rimonabant
    • Cat. No.:
    • B1662492
    • CAS No.:
    • 168273-06-1
    • Molecular Formula:
    • C22H21Cl3N4O
    • Molecular Weight:
    • 463.8 g/mol
    Description
    Rimonabant is a carbohydrazide obtained by formal condensation of the carboxy group of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. ...
  • Voreloxin Hydrochloride
    • Cat. No.:
    • B1662909
    • CAS No.:
    • 175519-16-1
    • Molecular Formula:
    • C18H20ClN5O4S
    • Molecular Weight:
    • 437.9 g/mol
    Description
    Voreloxin Hcl(SNS-595;  AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity;  inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA ...
  • 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde
    • Cat. No.:
    • B1663257
    • CAS No.:
    • 20041-64-9
    • Molecular Formula:
    • C9H8Br2O3
    • Molecular Weight:
    • 323.97 g/mol
    Description
    Potent and Selective Inhibitor of the Inositol-requiring Enzyme 1 (IRE1) Endoribonuclease;  High Quality Biochemicals for Research Uses
  • SX 011
    • Cat. No.:
    • B1663718
    • CAS No.:
    • 309913-42-6
    • Molecular Formula:
    • C26H27ClFN3O3
    • Molecular Weight:
    • 484.0 g/mol
    Description
    Potent p38α inhibitor (IC50 = 9 nM). Also inhibits p38β and JNK-2 (IC50 values are 90 nM and 100 nM respectively). Displays no significant activity at p38γ, p38δ, ERK-2 and JNK-1....
  • PTP Inhibitor IV
    • Cat. No.:
    • B1663055
    • CAS No.:
    • 329317-98-8
    • Molecular Formula:
    • C26H26F6N2O4S2
    • Molecular Weight:
    • 608.6 g/mol
    Description
    Protein tyrosine phosphatases (PTPs) remove phosphate from tyrosine residues of cellular proteins. Reversible phosphorylation catalyzed by the coordinated actions of protein tyrosine kinases and phosphatases is ...
  • Pyocyanin
    • Cat. No.:
    • B1662382
    • CAS No.:
    • 85-66-5
    • Molecular Formula:
    • C13H10N2O
    • Molecular Weight:
    • 210.23 g/mol
    Description
    Antibiotic pigment produced by Pseudomonas aeruginosa.
  • Tedatioxetine Hydrobromide
    • Cat. No.:
    • B1663294
    • CAS No.:
    • 960151-65-9
    • Molecular Formula:
    • C18H22BrNS
    • Molecular Weight:
    • 364.3 g/mol
    Description
    Tedatioxetine hydrobromide acts as a triple reuptake inhibitor and 5-HT2A, 5-HT2C, 5-HT3 and α1A-adrenergic receptor antagonist.